dimethyl-1H-1,2,4-triazol-5-amine hydroiodide

Description

Molecular Composition and Crystallographic Characterization

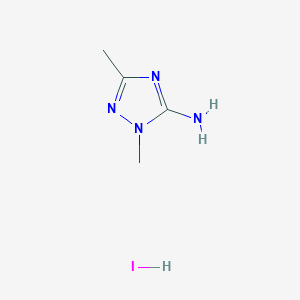

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide belongs to the family of triazolium salts, featuring a five-membered heterocyclic ring with three nitrogen atoms. The molecular formula of the parent compound (without the hydroiodide) is C4H8N4, with a molecular weight of 112.13 grams per mole. The complete salt has a molecular formula of C4H9IN4, indicating the addition of hydrogen iodide to the parent triazole structure.

The structural representation can be expressed using various chemical notations. The SMILES (Simplified Molecular Input Line Entry System) notation for the parent compound is CC1=NN(C(=N1)N)C, while the InChI (International Chemical Identifier) is InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7). For the hydroiodide salt specifically, the InChI code is 1S/C4H8N4.HI/c1-3-6-7-4(5)8(3)2;/h1-2H3,(H2,5,7);1H.

The two-dimensional structure reveals methyl groups positioned at strategic locations on the triazole ring, with an amino group at position 5. The protonation site in the hydroiodide salt is likely one of the nitrogen atoms within the triazole ring, forming an ionic bond with the iodide counterion.

While specific crystallographic data for this compound is limited in the literature, related triazolium iodide salts provide valuable insights into the probable crystal structure. For instance, 1,4-dimethyl-1,2,4-triazolium iodide crystallizes as a solid with a melting point of 118°C. The crystal packing of triazolium iodide salts typically exhibits specific patterns of intermolecular interactions that govern their three-dimensional arrangement.

The predicted collision cross-section data for various adducts of the parent compound provides information about its molecular dimensions:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 113.08218 | 120.6 |

| [M+Na]+ | 135.06412 | 131.2 |

| [M-H]- | 111.06762 | 120.7 |

| [M+NH4]+ | 130.10872 | 141.2 |

| [M+K]+ | 151.03806 | 130.1 |

| [M]+ | 112.07435 | 120.0 |

| [M]- | 112.07545 | 120.0 |

These values indicate a compact molecular structure with consistent dimensions across different ionic states.

Tautomeric Behavior and Protonation States

This compound exhibits complex tautomeric behavior, characteristic of substituted 1,2,4-triazoles. The tautomerism occurs due to the annular arrangement of nitrogen atoms within the triazole ring, allowing for multiple stable configurations of the same molecular formula.

For triazoles with non-equivalent substituents at positions 3 and 5, the tautomeric equilibrium is influenced by the electronic properties of these substituents. Typically, the tautomer bearing a substituent with more pronounced electron-donating properties at position 5 is energetically favored. However, the presence of methyl groups, which are moderately electron-donating, at both positions complicates this prediction.

The tautomeric forms of dimethyl-1H-1,2,4-triazol-5-amine can be broadly categorized into three potential structures:

- 2,5-dimethyl-1,2,4-triazol-3-amine configuration

- 4,5-dimethyl-1,2,4-triazol-3-amine configuration

- 1,3-dimethyl-1,2,4-triazol-5-amine configuration

Each of these tautomers presents distinct protonation sites, primarily at the nitrogen atoms of the triazole ring. The position of protonation significantly influences the charge distribution across the molecule and subsequently affects its crystallization behavior and intermolecular interactions.

In the hydroiodide salt, protonation occurs preferentially at the nitrogen atom with the highest electron density, forming a positively charged triazolium cation. This cationic state alters the electronic distribution within the triazole ring, influencing the geometry of the amino group attached to the ring. X-ray crystallographic studies of similar triazolium compounds reveal that protonation can lead to varying degrees of planarity in the amino group, which affects its participation in π-electron delocalization with the triazole nucleus.

The protonation state also impacts the reactivity profile of the compound. For instance, in acylation reactions of similar triazol-5-amines, the regioselectivity is heavily influenced by the tautomeric form present and the corresponding protonation state. This understanding is crucial for predicting and controlling chemical transformations involving this compound.

Intermolecular Interactions in Solid-State Configuration

The solid-state configuration of this compound is characterized by an intricate network of intermolecular interactions that determine its crystal packing arrangement. Analysis of related triazolium salts provides insights into the probable interactions present in this compound.

A predominant interaction observed in triazolium halide salts is the C-H···X(halide) hydrogen bonding, where X represents the halide ion. In the case of this compound, C-H···I interactions between the triazolium cation and iodide anions likely form a two-dimensional extended sheet network. The carbon atoms of the methyl groups and the triazole ring serve as hydrogen bond donors, while the iodide ions function as acceptors.

Additionally, N-H···I hydrogen bonds involving the amino group and the iodide counterions contribute significantly to the crystal packing. The amino group at position 5 of the triazole ring can adopt different orientations relative to the plane of the ring, influencing its participation in hydrogen bonding networks. The nitrogen atoms within the triazole ring that are not protonated may also participate in intermolecular interactions, either as hydrogen bond acceptors or in π-π stacking arrangements.

Hirshfeld surface analysis of similar triazolium salts reveals that hydrogen bonding interactions constitute a major portion of the intermolecular contacts in the crystal structure. For instance, in 1,2,4-triazolium hydrogen oxalate, H···O/O···H contacts (analogous to H···I/I···H contacts in hydroiodide salts) were found to be the most significant contributors to the crystal packing, while H···N/N···H contacts played a minor role in stabilization.

The presence of π-anion interactions between the triazolium carbon atoms and iodide ions adds another dimension to the crystal packing. These interactions, observed in other triazolium iodide salts, contribute to the formation of layered structures within the crystal. The π-electron system of the triazole ring interacts with the iodide ions, creating additional stabilization.

The cumulative effect of these diverse intermolecular interactions results in a three-dimensional supramolecular network that determines the macroscopic properties of this compound, including its solubility, melting point, and thermal stability.

Comparative Analysis with Related Triazolium Salts

This compound shares structural similarities with several related triazolium salts, enabling comparative analysis to better understand its properties and behavior. This section explores these relationships, highlighting key differences and similarities.

One closely related compound is 1,4-dimethyl-1,2,4-triazolium iodide (C4H8IN3), which differs from the target compound by the absence of an amino group. This structural difference significantly impacts the intermolecular interactions and crystallization behavior. The melting point of 1,4-dimethyl-1,2,4-triazolium iodide (118°C) provides a reference point for estimating the thermal properties of this compound, though the additional amino group in the latter would likely modify this value.

Another relevant comparison is with 4,5-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide, which represents a potential tautomeric form or positional isomer of the target compound. The structural differences between these isomers lie in the positioning of the methyl groups and the amino group relative to the nitrogen atoms in the triazole ring. These differences can lead to variations in electronic distribution, influencing protonation preferences and, consequently, the nature of the formed salts.

The parent compound without the hydroiodide counterion, 3,5-dimethyl-4H-1,2,4-triazol-4-amine, offers another point of comparison. The introduction of the hydroiodide significantly alters the compound's physicochemical properties, including solubility, crystal packing, and chemical reactivity. While the free base may exhibit one set of tautomeric preferences, the formation of the hydroiodide salt can shift this equilibrium by stabilizing specific protonation states.

Comparative analysis with more complex triazolium salts, such as 1,3-dimethyl-4-phenyl-1,2,3-triazolium iodide, provides insights into how structural modifications beyond the core triazole ring influence crystal packing and intermolecular interactions. The presence of a phenyl group introduces additional π-π stacking possibilities and modifies the electronic character of the triazolium cation, leading to distinct crystal structures and physical properties.

A comprehensive comparison of selected triazolium salts is presented in the following table:

| Compound | Molecular Formula | Structural Features | Key Properties |

|---|---|---|---|

| This compound | C4H9IN4 | Dimethyl-substituted triazole ring with amino group; iodide counterion | C-H···I and N-H···I hydrogen bonding networks |

| 1,4-Dimethyl-1,2,4-triazolium iodide | C4H8IN3 | Dimethyl-substituted triazole ring; iodide counterion | Melting point: 118°C; predominant C-H···I interactions |

| 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | C4H8N4 | Dimethyl-substituted triazole ring with amino group | Molecular weight: 112.136 g/mol; free base form |

| 1,3-dimethyl-4-phenyl-1,2,3-triazolium iodide | C10H12IN3 | Dimethyl and phenyl-substituted triazole ring; iodide counterion | Extended π-system; additional π-π stacking possibilities |

Properties

IUPAC Name |

2,5-dimethyl-1,2,4-triazol-3-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.HI/c1-3-6-4(5)8(2)7-3;/h1-2H3,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPYMKSSFRNQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461709-07-8 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1,3-dimethyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the 1H-1,2,4-Triazole Core

The foundational step in preparing dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is synthesizing the 1H-1,2,4-triazole scaffold. Multiple methods exist for this, with the most relevant and scalable involving hydrazine hydrate and formic acid derivatives.

Key Method: Formic Ester, Hydrazine Hydrate, and Ammonium Salt Reaction

- Procedure: Methyl formate (a formic acid ester), hydrazine hydrate (85% concentration), and an ammonium salt (commonly ammonium chloride) are sequentially added to a sealed reactor equipped with stirring and heating capabilities.

- Reaction Conditions: The mixture is pressurized and slowly heated to approximately 120–130°C and maintained for 1–1.5 hours.

- Outcome: The reaction produces a white emulsion ("milky" matter) as the intermediate 1H-1,2,4-triazole is formed.

- Isolation: This intermediate is then refluxed with ethanol, filtered hot, cooled to crystallize the product, centrifuged, and dried to yield pure 1H-1,2,4-triazole.

- Yields: Hydrazine hydrate recovery rates of about 90% and product yields around 2.1 kg per batch in a 10L reactor setup have been reported, indicating good efficiency and scalability.

| Parameter | Conditions/Values |

|---|---|

| Methyl formate | 4.0–5.0 kg |

| Hydrazine hydrate (85%) | 2.0 kg |

| Ammonium salt (e.g., NH4Cl) | 1.3–2.0 kg |

| Temperature | 120–130°C |

| Reaction time | 1–1.5 hours |

| Solvent for recrystallization | Ethanol (95%) |

| Drying temperature | 83–85°C |

| Yield | ~2.1 kg (per batch) |

This method benefits from lower reaction temperatures and reduced equipment corrosion compared to direct use of formic acid, as well as minimized energy consumption and waste discharge.

Formation of Hydroiodide Salt

The final step involves converting the dimethyl-1H-1,2,4-triazol-5-amine into its hydroiodide salt.

- This is typically done by treating the free base (dimethyl-1H-1,2,4-triazol-5-amine) with hydroiodic acid (HI) under controlled conditions.

- The reaction proceeds via protonation of the triazole nitrogen and formation of the hydroiodide salt, which precipitates out or can be crystallized from suitable solvents.

- This salt formation improves the compound’s stability, solubility, and handling properties.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. 1H-1,2,4-Triazole synthesis | Methyl formate, hydrazine hydrate, NH4Cl; 120–130°C, sealed reactor, 1–1.5 h | Efficient, scalable, 90% hydrazine recovery |

| 2. Amination and dimethylation | Aminoguanidine derivatives, methylating agents; microwave-assisted or conventional heating | Control of regioselectivity critical |

| 3. Hydroiodide salt formation | Hydroiodic acid, mild conditions | Produces stable hydroiodide salt |

Research Findings and Considerations

- The hydrazine hydrate/formate ester/ammonium salt method is preferred industrially due to its simplicity, lower corrosion risk, and energy efficiency.

- Microwave-assisted methods can enhance functionalization steps, improving yield and selectivity for amino and methyl substitutions on the triazole ring.

- The annular tautomerism of 1,2,4-triazol-5-amines affects acylation and methylation reactions, necessitating careful control of reaction conditions to ensure the desired substitution pattern.

- Purification typically involves recrystallization from ethanol or ethanol-containing solvent mixtures, sometimes combined with flash chromatography for higher purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve moderate temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted triazole derivatives .

Scientific Research Applications

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide has several scientific research applications, including:

Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic properties. Researchers study its biological activities to develop new drugs.

Material Science: The compound is used in the development of new materials with unique properties, such as improved conductivity or stability.

Biology: It is used in various biological studies to understand its effects on different biological systems.

Industry: The compound finds applications in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl-1H-1,2,4-triazol-5-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit DNA synthesis or interfere with cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between dimethyl-1H-1,2,4-triazol-5-amine hydroiodide and related triazole derivatives:

Key Findings:

Regioselectivity in Synthesis : Unlike 3-methyl-1H-1,2,4-triazol-5-amine, which reacts regioselectively with sulfonyl chlorides to form endo-substituted products (76–84% yield) , dimethyl-substituted analogs may exhibit different reactivity due to steric hindrance from the dual methyl groups.

Biological Activity: The 3-methyl derivative demonstrates notable antitumor activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) , whereas this compound’s biological profile remains underexplored. However, related N-acylated triazoles have shown dual inhibitory activity against Factor XIIa and thrombin in parallel synthesis studies .

Physicochemical Properties: The dimethyl derivative’s weak acidity (pKa ~7–9) aligns with other 1,2,4-triazoles, making it suitable for non-aqueous potentiometric titrations . Its hydrophilicity (inferred from analogs like the ethyl derivative ) suggests moderate solubility in polar solvents.

Biological Activity

Dimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

this compound is characterized by its triazole ring structure, which is known for its ability to interact with various biological targets. The hydroiodide salt form enhances its solubility and stability in biological systems.

Applications in Research

The compound is primarily utilized in:

- Medicinal Chemistry : As a precursor for synthesizing novel compounds with therapeutic properties.

- Material Science : In the development of materials with unique conductive properties.

- Biological Studies : To investigate its effects on cellular processes and signaling pathways .

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in critical cellular processes, such as DNA synthesis and cellular signaling pathways. For instance, it has been shown to inhibit thrombin and factor XIIa, which are vital in blood coagulation processes .

- Cytokine Modulation : The compound influences cytokine release (e.g., TNF-α, IL-6), affecting inflammatory responses .

Antimicrobial Activity

Research indicates that derivatives of dimethyl-1H-1,2,4-triazol-5-amine exhibit significant antimicrobial properties against various pathogens. For example:

- Activity Against Bacteria : Compounds derived from this triazole have shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, one study reported moderate activity against Staphylococcus aureus and Enterobacter aerogenes .

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterobacter aerogenes | Moderate |

Anti-inflammatory Effects

In vitro studies demonstrate that certain derivatives possess anti-inflammatory properties by reducing the release of pro-inflammatory cytokines. For example, compounds showed a decrease in TNF-α levels when tested on peripheral blood mononuclear cells (PBMCs) .

Study 1: Antithrombotic Potential

A series of amide-functionalized acylated 1,2,4-triazol-5-amines were synthesized and evaluated for their ability to inhibit thrombin and factor XIIa. One compound exhibited an IC50 value of 28 nM against FXIIa and 41 nM against thrombin, indicating strong potential as an antithrombotic agent .

Study 2: Antimicrobial Efficacy

A study focused on synthesizing new derivatives containing propanoic acid moieties found that specific compounds demonstrated significant antimicrobial activity against various bacterial strains. The most potent derivatives were those with structural modifications that enhanced their interaction with microbial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.